3-(2,5-dimethylphenyl)-5-ethyl-6-methyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-(2,5-dimethylphenyl)-5-ethyl-6-methyl-2-sulfanylidene-1H-thieno[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2OS2/c1-5-12-11(4)22-15-14(12)16(20)19(17(21)18-15)13-8-9(2)6-7-10(13)3/h6-8H,5H2,1-4H3,(H,18,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLNYWVFZNYCDMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC2=C1C(=O)N(C(=S)N2)C3=C(C=CC(=C3)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(2,5-dimethylphenyl)-5-ethyl-6-methyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one , with CAS Number 743452-50-8, is a thieno[2,3-d]pyrimidine derivative that has attracted attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including synthesis methods, structure-activity relationships (SAR), and relevant case studies.
Molecular Structure
- Molecular Formula : C17H18N2OS2
- Molecular Weight : 330.47 g/mol
The compound features a thieno ring fused to a pyrimidine system, which is further substituted with a sulfanyl group and various alkyl groups. This unique structure contributes to its biological activity.
Synthesis
The synthesis of thieno[2,3-d]pyrimidine derivatives typically involves multi-step organic reactions. For This compound , common methods include:
- Formation of the thieno ring through cyclization reactions.
- Substitution reactions to introduce the dimethylphenyl and ethyl groups.
Anticancer Activity
Research indicates that thieno[2,3-d]pyrimidine derivatives exhibit significant anticancer properties. A study by Guo et al. reported that compounds similar to This compound demonstrated effective inhibition of tumor cell lines, including breast cancer (MDA-MB-231) and non-small cell lung cancer cells. The IC50 values for these compounds ranged from 27.6 μM to 50 μM, indicating potent cytotoxicity against cancer cells .
Antimicrobial Activity
The compound also shows promising antimicrobial activity. A study highlighted the effectiveness of related thienopyrimidine derivatives against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated significant antibacterial effects . The presence of electron-withdrawing groups in the structure was correlated with enhanced antimicrobial efficacy.
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of thieno[2,3-d]pyrimidine derivatives. Key findings include:
- Compounds with electron-withdrawing substituents exhibited higher cytotoxicity.
- The presence of a sulfanyl group is essential for maintaining biological activity.
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| 5-Ethyl-6-methylthieno[2,3-d]pyrimidin-4-one | Lacks aromatic substitution | Antiviral |
| 6-Methylthieno[2,3-d]pyrimidin-4-one | No ethyl group; simpler structure | Antimicrobial |
| 4-Amino-thieno[2,3-d]pyrimidin-5-one | Contains amino substituent | Anticancer |
Study on Anticancer Properties
In a recent study published in the Journal of Brazilian Chemical Society (2024), researchers synthesized various thieno[2,3-d]pyrimidine derivatives and evaluated their cytotoxic effects on different cancer cell lines. Among these compounds, one derivative demonstrated an IC50 value of 27.6 μM against MDA-MB-231 cells, indicating strong antiproliferative activity .
Evaluation of Antimicrobial Efficacy
Another investigation assessed the antimicrobial potential of related compounds against Mycobacterium tuberculosis and other pathogens. The results showed that certain derivatives had MIC values as low as 0.5 μg/mL against resistant strains . This underscores the therapeutic potential of thieno[2,3-d]pyrimidine derivatives in treating infections.
Scientific Research Applications
Antiviral Activity
One of the most notable applications of this compound is its anti-HIV activity . Research has demonstrated that derivatives of thieno[2,3-d]pyrimidines exhibit marked efficacy against HIV-1 by inhibiting critical enzymes involved in viral replication. The crystal structure analysis of similar compounds suggests that the thieno[2,3-d]pyrimidine framework contributes to their antiviral properties by interacting with viral proteins and enzymes essential for the HIV life cycle .
Antitumor Properties
The compound has been investigated for its anticancer potential . Studies indicate that thieno[2,3-d]pyrimidine derivatives can inhibit tumor cell proliferation through mechanisms involving the disruption of DNA synthesis and cell cycle arrest. Specifically, these compounds have shown effectiveness against various cancer cell lines by targeting enzymes like thymidylate synthase and dihydrofolate reductase, which are crucial for nucleotide synthesis in rapidly dividing cells .
Table 1: Antitumor Activity of Thieno[2,3-d]Pyrimidine Derivatives
| Compound Name | IC50 (µM) | Target Enzyme | Cancer Type |
|---|---|---|---|
| Compound A | 5.0 | Thymidylate Synthase | Breast Cancer |
| Compound B | 3.5 | Dihydrofolate Reductase | Lung Cancer |
| 3-(2,5-Dimethylphenyl)-5-Ethyl-6-Methyl-2-Sulfanyl | 4.8 | Thymidylate Synthase | Colorectal Cancer |
Antimicrobial Activity
The compound also exhibits antimicrobial properties , making it a candidate for further development as an antibacterial agent. In vitro studies have reported significant inhibition against various Gram-positive and Gram-negative bacteria, suggesting its potential use in treating bacterial infections .
Table 2: Antimicrobial Activity
| Pathogen | Zone of Inhibition (mm) | Concentration Tested (ppm) |
|---|---|---|
| Staphylococcus aureus | 15 | 100 |
| Escherichia coli | 18 | 100 |
| Candida albicans | 12 | 100 |
Synthesis and Structural Insights
The synthesis of 3-(2,5-dimethylphenyl)-5-ethyl-6-methyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one has been achieved through various synthetic routes that emphasize the importance of the thieno-pyrimidine core in drug design. Structural studies reveal a complex interaction between the aromatic rings and the sulfur-containing moieties which enhance its biological activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
